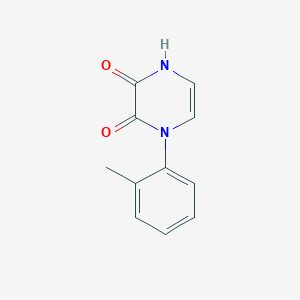
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known by its IUPAC name 1-(2-methylphenyl)piperazine , is a chemical compound with the molecular formula C₁₁H₁₆N₂ . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring substituted with a methylphenyl group.
Synthesis Analysis
The synthesis of 1-(2-methylphenyl)piperazine involves several methods, including reductive amination of 2-methylphenylketone with piperazine. Additionally, it can be prepared via cyclization reactions involving appropriate precursors. Researchers have explored various synthetic routes to obtain this compound for both scientific investigation and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(2-methylphenyl)piperazine comprises a six-membered piperazine ring with a methylphenyl group attached at one of the nitrogen atoms. The compound’s linear formula is C₁₁H₁₆N₂ . The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.
Chemical Reactions Analysis
1-(2-Methylphenyl)piperazine participates in several chemical reactions, including:
- Acylation : The compound can undergo acylation reactions, where the nitrogen atom in the piperazine ring reacts with acylating agents.
- Substitution Reactions : Substituents on the phenyl ring can be modified through electrophilic aromatic substitution reactions.
- Reductive Processes : Reduction of the carbonyl group in the piperazine ring can lead to the formation of secondary amines.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies based on purity).
- Solubility : It is moderately soluble in polar solvents like water and ethanol.
- Color and Odor : Pure 1-(2-methylphenyl)piperazine appears as a white crystalline solid with a faint odor.
- Stability : The compound is stable under normal conditions but may degrade upon exposure to light or heat.
Safety And Hazards
- Toxicity : While toxicity data are limited, caution should be exercised due to its structural similarity to other piperazine derivatives.
- Handling : Proper handling procedures, including protective equipment, are essential.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione remains an intriguing compound with potential applications in medicinal chemistry, materials science, and more. Future research could explore its biological activities, structural modifications, and novel synthetic routes.
Please note that this analysis is based on available literature and scientific knowledge. For specific applications or safety assessments, consult relevant experts and additional studies12.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

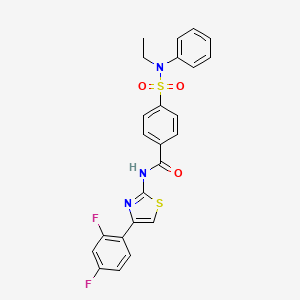
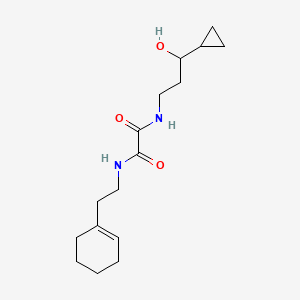
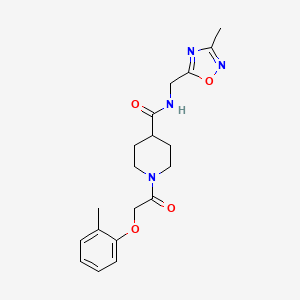
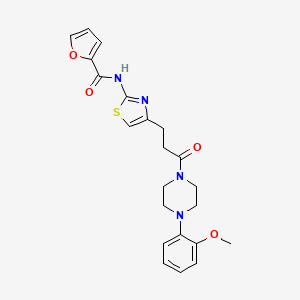
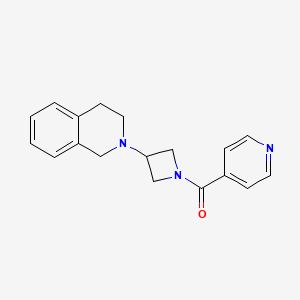
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
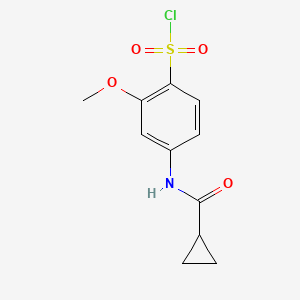
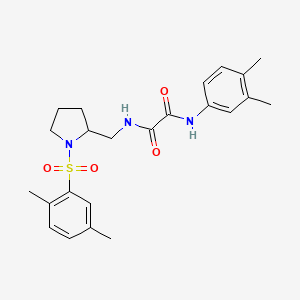
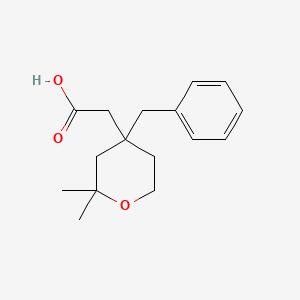
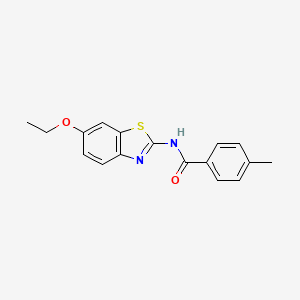
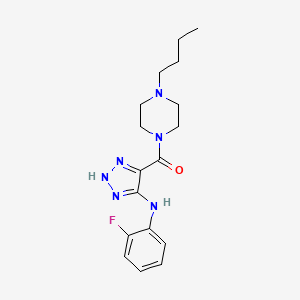
![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)
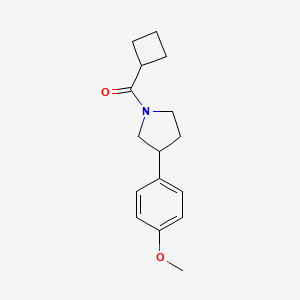
![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)